molecular formula C22H27FN2O2S B2641096 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 445227-74-7

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B2641096
CAS No.: 445227-74-7
M. Wt: 402.53
InChI Key: FSJMGXBZEFOEIU-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclohexylbenzenesulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds

    Sulfonylation: Cyclohexylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Introduction: The sulfonylated intermediate is then reacted with piperazine under basic conditions to form the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyclohexylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the fluorine atom.

    1-(4-Benzylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine: Similar structure with a benzyl group instead of a cyclohexyl group.

Uniqueness

1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both the cyclohexylbenzenesulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2S/c23-20-8-10-21(11-9-20)24-14-16-25(17-15-24)28(26,27)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h6-13,18H,1-5,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJMGXBZEFOEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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